REACTION_CXSMILES
|
[C:1]([O:9][CH:10]([C:18](=[O:20])[CH3:19])[C:11](=[O:17])[CH:12]=[CH:13]N(C)C)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[C:1]([O:9][C:10]1[C:11](=[O:17])[CH:12]=[CH:13][O:20][C:18]=1[CH3:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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4-Benzoyloxy-1-dimethylamino-1-hexene-3,5-dione
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Quantity
|
24.75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(C(C=CN(C)C)=O)C(C)=O
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Name
|
|
Quantity
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180 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated at 30°-35° C. on a rotary evaporator
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Type
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DISSOLUTION
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Details
|
the residue is dissolved in 200 ml of dichloromethane
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Type
|
WASH
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Details
|
washed twice with 100 ml of saturated sodium bicarbonate solution each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=C(OC=CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.11 g | |
YIELD: PERCENTYIELD | 97.1% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |